molecular formula C21H13N5O3 B4477543 2-(2-FURYL)-12-(3-PYRIDYL)-12H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-OL

2-(2-FURYL)-12-(3-PYRIDYL)-12H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-OL

Cat. No.: B4477543
M. Wt: 383.4 g/mol
InChI Key: SYVJMBVKMYCOBA-UHFFFAOYSA-N
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Description

2-(2-FURYL)-12-(3-PYRIDYL)-12H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-OL is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a furan ring, a pyridine ring, and a chromeno-triazolo-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-FURYL)-12-(3-PYRIDYL)-12H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-OL typically involves a multi-step process. One common method involves the use of palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement reactions. This process starts with 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines and 2-pyridyl trifluoromethanesulfonate as the starting materials . The reaction conditions often include the use of glacial acetic acid and ethanol as solvents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production typically involve optimizing reaction conditions, improving yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-FURYL)-12-(3-PYRIDYL)-12H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-OL undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the furan and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(2-FURYL)-12-(3-PYRIDYL)-12H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-FURYL)-12-(3-PYRIDYL)-12H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-OL involves its interaction with molecular targets such as adenosine receptors. It acts as an antagonist, binding to these receptors and inhibiting their activity. This interaction can modulate various physiological processes, including neurotransmission and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-FURYL)-12-(3-PYRIDYL)-12H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-OL is unique due to its combination of a furan ring, a pyridine ring, and a chromeno-triazolo-pyrimidine core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

13-(furan-2-yl)-9-pyridin-3-yl-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6,11,13,16-heptaen-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N5O3/c27-13-5-6-14-16(9-13)29-21-18(17(14)12-3-1-7-22-10-12)20-24-19(15-4-2-8-28-15)25-26(20)11-23-21/h1-11,17,27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVJMBVKMYCOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2C3=C(C=C(C=C3)O)OC4=C2C5=NC(=NN5C=N4)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-FURYL)-12-(3-PYRIDYL)-12H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-OL
Reactant of Route 2
2-(2-FURYL)-12-(3-PYRIDYL)-12H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-OL
Reactant of Route 3
2-(2-FURYL)-12-(3-PYRIDYL)-12H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-OL
Reactant of Route 4
Reactant of Route 4
2-(2-FURYL)-12-(3-PYRIDYL)-12H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-OL
Reactant of Route 5
2-(2-FURYL)-12-(3-PYRIDYL)-12H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-OL
Reactant of Route 6
2-(2-FURYL)-12-(3-PYRIDYL)-12H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-OL

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